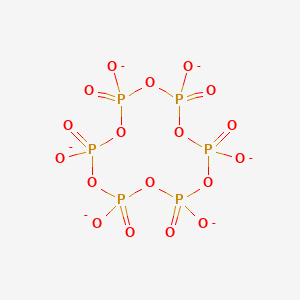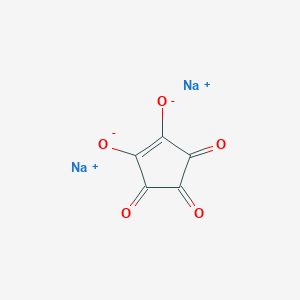
Acetanilide, 2,2-dichloro-4'-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2,2-dichloro-4'-iodo- is a chemical compound that has been widely used in scientific research applications. It is a derivative of acetanilide with a chlorine and iodine atom substitution. This compound has been used in various research studies due to its unique properties and characteristics.
Scientific Research Applications
Acetanilide, 2,2-dichloro-4'-iodo- has been used in various scientific research applications. It has been used as a reagent in the synthesis of other compounds. It has also been used as a marker in biochemical and physiological studies. The compound has been used in the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Mechanism Of Action
The mechanism of action of Acetanilide, 2,2-dichloro-4'-iodo- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical And Physiological Effects
Acetanilide, 2,2-dichloro-4'-iodo- has been shown to have various biochemical and physiological effects. It has been shown to affect the nervous system by increasing the concentration of acetylcholine. This can lead to various effects on the body, including increased heart rate, increased blood pressure, and increased respiration rate. The compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
Acetanilide, 2,2-dichloro-4'-iodo- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has also been shown to have unique properties that make it useful in various research studies. However, there are also limitations to its use. The compound can be toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving Acetanilide, 2,2-dichloro-4'-iodo-. One area of research is the development of new compounds based on this compound. These compounds could have unique properties and characteristics that could be useful in various research studies. Another area of research is the development of new methods for synthesizing this compound. This could lead to improvements in the yield and purity of the product. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
Conclusion:
Acetanilide, 2,2-dichloro-4'-iodo- is a chemical compound that has been widely used in scientific research applications. It has unique properties and characteristics that make it useful in various research studies. The compound has been shown to affect the nervous system, have anti-inflammatory properties, and inhibit certain enzymes. While there are advantages to using this compound in lab experiments, there are also limitations to its use. Future research is needed to fully understand the potential uses of this compound and to develop new compounds based on its structure.
Synthesis Methods
The synthesis of Acetanilide, 2,2-dichloro-4'-iodo- involves the reaction of acetanilide with iodine monochloride and hydrochloric acid. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization.
properties
CAS RN |
14676-40-5 |
|---|---|
Product Name |
Acetanilide, 2,2-dichloro-4'-iodo- |
Molecular Formula |
C8H6Cl2INO |
Molecular Weight |
329.95 g/mol |
IUPAC Name |
2,2-dichloro-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13) |
InChI Key |
JAXXQYDCVCBDID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
Other CAS RN |
14676-40-5 |
synonyms |
2,2-Dichloro-4'-iodoacetanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)






![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

